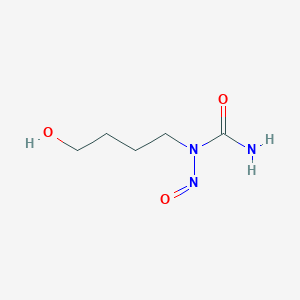

N-(4-Hydroxybutyl)-N-nitrosourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-Hydroxybutyl)-N-nitrosourea, also known as this compound, is a useful research compound. Its molecular formula is C5H11N3O3 and its molecular weight is 161.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cancer Research

BBN is extensively used as a model compound for studying bladder carcinogenesis due to its ability to induce tumors specifically in the urinary bladder of laboratory animals.

Mechanisms of Carcinogenesis

BBN has been shown to cause high-grade invasive cancers in the urinary bladder through specific mutagenic mechanisms. Studies indicate that BBN induces mutagenesis in urothelial cells significantly more than spontaneous mutation rates, highlighting its role as a potent mutagen in bladder carcinogenesis models . Research has demonstrated that the incidence of urinary bladder carcinoma is higher in Nrf2-deficient mice exposed to BBN, suggesting that Nrf2 plays a critical role in the detoxification of this carcinogen .

Chemoprevention Studies

BBN serves as a standard model for testing chemopreventive agents. For instance, celecoxib, a selective COX-2 inhibitor, was found to significantly reduce tumor incidence when administered preventively alongside BBN . Additionally, oltipraz has been shown to enhance the detoxification of BBN and reduce the incidence of bladder carcinoma in wild-type mice but had little effect on Nrf2-deficient mice .

Toxicological Studies

BBN is utilized in toxicological assessments to evaluate the effects of various compounds on bladder cancer development.

Evaluation of Potential Carcinogens

Research involving BBN has been instrumental in assessing the carcinogenic potential of other substances. For example, studies have investigated the effects of ethyl tertiary-butyl ether (ETBE) on BBN-induced bladder carcinogenesis, revealing no significant promotional activity on tumor development at certain doses . This application is vital for understanding how environmental factors contribute to cancer risk.

Biomarker Identification

BBN exposure has been linked to changes in biomarkers associated with bladder cancer progression. A study noted that nonspecific esterase activity could serve as a promising marker for precursor lesions induced by BBN treatment . Such findings are crucial for developing early detection strategies for bladder cancer.

Pharmacological Applications

BBN's role extends into pharmacology, where it aids in the evaluation of therapeutic interventions for bladder cancer.

Drug Efficacy Testing

BBN is frequently employed in preclinical studies to test the efficacy of new drugs aimed at treating or preventing bladder cancer. For instance, research has shown that anti-inflammatory drugs like aspirin and piroxicam possess chemopreventive potential against BBN-induced tumors . These findings underscore the importance of BBN as a platform for drug discovery and development.

Treatment Modalities

The compound's use extends to exploring various treatment modalities, including intravesical therapies. Studies have examined the effects of Bacillus Calmette-Guerin (BCG) therapy on BBN-induced tumors, illustrating its potential effectiveness in managing bladder cancer .

Table 1: Summary of Key Findings from BBN Research

Analyse Des Réactions Chimiques

Metabolic Activation

- (Alpha-Hydroxylation): N-(4-Hydroxybutyl)-N-nitrosourea undergoes metabolic activation, primarily through α-hydroxylation. This process is crucial for its carcinogenic activity .

- (Lactonization): One significant metabolite formed during the activation of N-butyl-N-(3-carboxypropyl)nitrosamine is 4-(N-Butylnitrosamino)-4-hydroxybutyric acid lactone (BBAL). This lactone is a possible intermediate produced by metabolic activation of N-butyl-N-(3-carboxypropyl)nitrosamine [3, 27].

- (BBAL Formation): 4-(N-Butylnitrosamino)-4-hydroxybutyric acid lactone (BBAL) can be synthesized as a possible intermediate produced by metabolic activation of a selective bladder carcinogen, N-butyl-N-(3-carboxypropyl)nitrosamine [3, 27].

Mutagenicity

- (Mutagenic Effects of BBAL): 4-(N-Butylnitrosamino)-4-hydroxybutyric acid lactone (BBAL) exhibits potent mutagenic effects. Studies using Salmonella typhimurium TA1535 and Escherichia coli strains (B/rWP2-try-, WP2-try-hcr-, and Sd4) have demonstrated its gene-damaging effects through repair tests with Bacillus subtilis H17 (rec+) and M45 (rec-) [3, 27].

- (BBAL Stability): 4-(N-Butylnitrosamino)-4-hydroxybutyric acid lactone (BBAL) is relatively stable in neutral sodium phosphate buffer (ionic strength 0.2), with a half-life exceeding 30 hours at 25 degrees Celsius [3, 27].

DNA Interactions and Adduct Formation

- (Alkylation): N-(4-Hydroxybutyl)-N-nitrosourea and its metabolites can alkylate DNA, forming DNA adducts. While the specific adducts formed by N-(4-Hydroxybutyl)-N-nitrosourea itself are not detailed, nitrosamines typically form adducts at guanine bases, such as O6-alkylguanine and N7-alkylguanine .

- (Carcinogenesis Mechanism): The interaction of N-(4-Hydroxybutyl)-N-nitrosourea with DNA leads to mutations and altered gene expression, driving the clonal expansion of initiated cells and promoting tumorigenesis.

Role in Carcinogenesis

- (Bladder Cancer Induction): N-(4-Hydroxybutyl)-N-nitrosourea is particularly noted for its specificity in inducing bladder tumors in laboratory animals. It is a commonly used urothelial chemical carcinogen in experimental studies [7, 20].

- (Urothelial Carcinogenesis): Studies have shown that N-(4-Hydroxybutyl)-N-nitrosourea induces high-grade invasive cancers in the urinary bladder, with the urothelial cells being particularly susceptible to its mutagenic effects [1, 7, 20].

- (Precancerous Lesions): Exposure to N-(4-Hydroxybutyl)-N-nitrosourea leads to precancerous lesions in the urothelium, with significant changes in nuclear DNA content detectable after a few weeks of exposure [2, 30].

Comparison with Other Nitrosamines

N-(4-Hydroxybutyl)-N-nitrosourea shares similarities with other nitrosamines but exhibits unique properties that distinguish it within this class:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| N-methyl-N-nitrosourea | Methyl group instead of butyl | Stronger mutagenic potential |

| N-nitroso-diethylamine | Diethyl substituents | Associated with liver cancer |

| N-nitroso-n-propylurea | Propylurea substituent | Less potent than N-(4-Hydroxybutyl)-N-nitrosourea |

| N-butyl-N-nitrosoethylamine | Ethanol instead of hydroxybutane | Different alkylating properties |

Biochemical Interactions

- (Ras Signaling Pathway): N-(4-Hydroxybutyl)-N-nitrosourea activates oncogenic pathways, particularly through the Ras signaling pathway, leading to clonal expansion of initiated cells [1, 8, 28].

- (Gene Mutations): It can cause mutations in critical genes such as p53 and RAS, contributing to tumorigenesis [1, 22].

Propriétés

Numéro CAS |

108278-69-9 |

|---|---|

Formule moléculaire |

C5H11N3O3 |

Poids moléculaire |

161.16 g/mol |

Nom IUPAC |

1-(4-hydroxybutyl)-1-nitrosourea |

InChI |

InChI=1S/C5H11N3O3/c6-5(10)8(7-11)3-1-2-4-9/h9H,1-4H2,(H2,6,10) |

Clé InChI |

QCWHWSHWDMNXAP-UHFFFAOYSA-N |

SMILES |

C(CCO)CN(C(=O)N)N=O |

SMILES canonique |

C(CCO)CN(C(=O)N)N=O |

Key on ui other cas no. |

108278-69-9 |

Synonymes |

N-(4-Hydroxybutyl)-N-nitrosourea |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.